Trodusquemine

Descripción general

Descripción

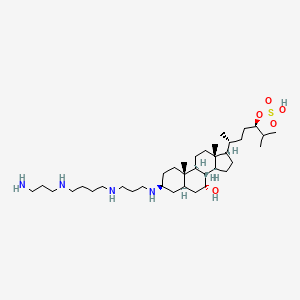

Trodusquemine is an aminosterol, a type of polyamine-steroid. It acts as an allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B) . It was isolated from the liver of the dogfish shark and has undergone Phase 1 studies as a treatment for diabetes and obesity .

Molecular Structure Analysis

Trodusquemine has a complex molecular structure. Its molecular formula is C37H72N4O5S, and it has a molar mass of 685.07 g/mol . It has 11 defined stereocenters .Chemical Reactions Analysis

While specific chemical reactions involving Trodusquemine are not detailed in the available literature, it’s known that Trodusquemine is a spermine metabolite of cholesterol .Physical And Chemical Properties Analysis

Trodusquemine has a density of 1.1±0.1 g/cm3. It has a molar refractivity of 193.2±0.4 cm3, and a polar surface area of 154 Å2 .Aplicaciones Científicas De Investigación

Metabolic Flexibility and Mitochondrial Protection

Trodusquemine has been shown to restore metabolic flexibility in cells under lipotoxic conditions. It promotes entry into the cell cycle and protects cells from palmitate-induced apoptosis by regulating mitochondrial dynamics and biogenesis. Additionally, it increases glucose uptake and shields cells from stress by reorganizing their morphological architecture .

Wound Regeneration Potential

This compound has potential utility in wound regeneration. It was initially purified from the liver of dogfish shark and has shown therapeutic applications in targeting neurodegenerative diseases, diabetes mellitus, obesity, and HER2-positive cancers .

Neurodegenerative Disease Management

Trodusquemine has been studied for its role in interfering with the toxicity of proteins involved in the development of Alzheimer’s and Parkinson’s diseases. Its ability to cross the blood-brain barrier makes it a promising candidate for treating these conditions .

Obesity and Diabetes Mellitus Treatment

Due to its effects on metabolic processes and glucose uptake, Trodusquemine is being investigated as a treatment for obesity and diabetes mellitus. Its role in promoting metabolic flexibility suggests it could be beneficial in managing these diseases .

Antimicrobial Activity

Trodusquemine exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial therapies .

Cancer Therapy

Research suggests that Trodusquemine may have therapeutic applications in targeting certain types of cancer, such as HER2-positive cancers .

Mecanismo De Acción

Target of Action

Trodusquemine, also known as MSI-1436, primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key metabolic enzyme associated with insulin resistance and cellular metabolic malfunctions . It also interacts with Sodium-dependent dopamine and noradrenaline transporters .

Mode of Action

Trodusquemine is a spermine metabolite of cholesterol that possibly acts on the paraventricular nucleus in the hypothalamus . It suppresses feeding, prevents reduction in energy expenditure, causes hormonal changes, and induces patterns of neuropeptide expression normally associated with weight loss . Trodusquemine enhances insulin sensitivity through inhibition of PTP1B centrally and peripherally . It also acts as a dopamine and norepinephrine reuptake inhibitor, an ion transport modulator, and a downregulator of Agouti-related peptide (AgRP) and neuropeptide Y (NPY) expression .

Biochemical Pathways

Trodusquemine affects several biochemical pathways. It mitigates ER stress by downregulating the expression of IRE1, ATF6, and PERK transcripts, all key ER stress sensors . It also inhibits the XBP1 splicing, thus reducing its UPR-associated transcriptional activity . Furthermore, it promotes mitochondrial dynamics by modulating mitochondria quantity and morphotype, and increasing the expression of PINK1, MFN1, and MFN2 .

Pharmacokinetics

It is known to be a safe, bioavailable compound that has even entered clinical trials .

Result of Action

Trodusquemine has demonstrated the ability to stimulate regeneration of heart and multiple other tissues in animal models . It promotes cell entry into the cell cycle and protects them from apoptosis by regulating mitochondrial dynamics and biogenesis . It also increases glucose uptake and protects cells from stress by reorganizing their morphological architecture .

Action Environment

The action of Trodusquemine can be influenced by environmental factors such as the presence of lipotoxic conditions . For instance, under lipotoxic conditions, it has shown to enhance glucose uptake by increasing the expression of SIRT1, which is associated with liver insulin sensitivity .

Safety and Hazards

Direcciones Futuras

Trodusquemine has shown promise in various areas of medical research. It has demonstrated the ability to stimulate regeneration of heart and multiple other tissues in animal models . It has also been shown to block fat in the arteries, which could potentially revolutionize regenerative medicine and dentistry, particularly in the setting of diminished wound healing responses .

Propiedades

IUPAC Name |

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJVPODXELZABP-FWJXURDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317590 | |

| Record name | Trodusquemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Trodusquemine is a spermine metabolite of cholesterol which possibly acts on the paraventricular nucleus in the hypothalamus. Trodusquemine suppresses feeding, prevents reduction in energy expenditure, causes hormonal changes, and induces patterns of neuropeptide expression normally associated with weight loss. Trosdusquemine enhances insulin sensitivity through inhibition of protein tyrosine phostphatase 1B centrally and peripherally (PTP-1B), dopamine and norepinephrine reuptake, an ion transport modulator and a downregulator of Agouti-related peptide (AgRP) and neuropeptide Y (NPY) expression. | |

| Record name | Trodusquemine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Trodusquemine | |

CAS RN |

186139-09-3 | |

| Record name | Trodusquemine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186139-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trodusquemine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186139093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trodusquemine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trodusquemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRODUSQUEMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKC12PIF16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

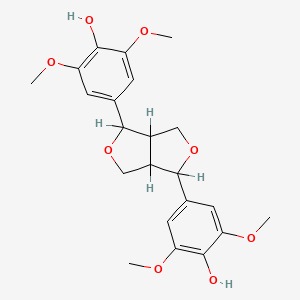

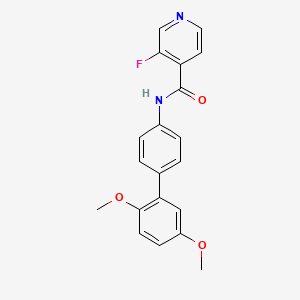

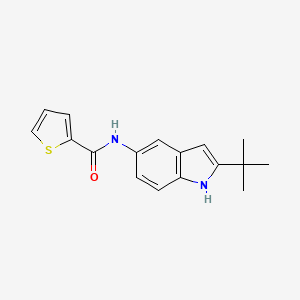

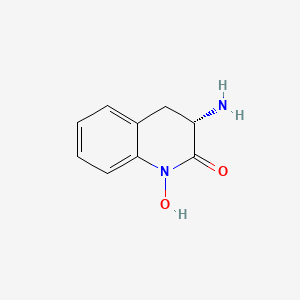

Feasible Synthetic Routes

Q & A

Q1: What is Trodusquemine and how does it work?

A: Trodusquemine, also known as MSI-1436, is a naturally occurring aminosterol originally isolated from the dogfish shark (Squalus acanthias). [] Its therapeutic potential stems from its ability to act as a non-competitive, allosteric inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). []

Q2: How does Trodusquemine's inhibition of PTP1B translate to its observed therapeutic effects?

A: PTP1B is a negative regulator of both insulin and leptin signaling pathways. [] By inhibiting PTP1B, Trodusquemine prevents the dephosphorylation of insulin receptors, thereby enhancing insulin signaling and improving insulin sensitivity. [] This, in turn, can lead to improved glucose uptake and utilization, making it a potential therapeutic agent for type 2 diabetes and obesity. [, ]

Q3: What is the significance of Trodusquemine being an allosteric inhibitor of PTP1B?

A: Allosteric inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. This is significant because allosteric inhibitors offer advantages in terms of selectivity and potentially fewer off-target effects compared to active site inhibitors. [, ]

Q4: Besides its effects on insulin signaling, what other therapeutic benefits have been associated with Trodusquemine?

A: Research suggests that Trodusquemine possesses a diverse range of potential therapeutic applications, including:* Anti-cancer activity: Studies show Trodusquemine can inhibit tumor cell proliferation, particularly in HER2-driven cancers where PTP1B is upregulated. [, ]* Neuroprotective effects: Trodusquemine has shown promise in preclinical models of Alzheimer's and Parkinson’s diseases by interfering with the aggregation and toxicity of misfolded proteins like amyloid-β and α-synuclein. [, , , ] * Anti-atherosclerotic activity: Research indicates Trodusquemine may reduce atherosclerotic plaque formation and improve lipid profiles. [, ]* Tissue regeneration: Studies suggest Trodusquemine may stimulate the regeneration of heart and other tissues. []

Q5: What is known about the structure of Trodusquemine?

A: Trodusquemine is a cholestane derivative with a spermine moiety attached. [] Its specific structural characterization, including molecular formula, weight, and spectroscopic data, can be found in publications dedicated to the isolation and characterization of this natural product. []

Q6: How does the structure of Trodusquemine relate to its activity?

A: While detailed structure-activity relationship (SAR) studies for Trodusquemine are ongoing, initial findings suggest that both the steroidal core and the polyamine tail are essential for its biological activity. [, , ]

Q7: How does Trodusquemine interact with cell membranes?

A: Trodusquemine has been shown to bind to cell membranes, with a preference for the outer leaflet. [, , ] This interaction is believed to be important for its ability to protect cells from the toxic effects of misfolded protein oligomers. [, , , ]

Q8: How does the membrane interaction of Trodusquemine contribute to its neuroprotective effects?

A: Studies suggest that Trodusquemine can displace toxic protein oligomers from cell membranes, thereby preventing their damaging effects on neuronal cells. [, , ]

Q9: What are the implications of Trodusquemine's ability to cross the blood-brain barrier?

A: Trodusquemine's ability to cross the blood-brain barrier is significant because it allows the compound to reach the central nervous system, making it a potential therapeutic candidate for neurological disorders like Alzheimer’s and Parkinson’s diseases. [, , ]

Q10: What is known about the pharmacokinetics of Trodusquemine?

A: Information on the absorption, distribution, metabolism, and excretion (ADME) of Trodusquemine is currently being investigated in preclinical and clinical studies. [, ]

Q11: Have any clinical trials been conducted with Trodusquemine?

A: Yes, Trodusquemine has been evaluated in Phase 1 clinical trials for the treatment of HER2-positive breast cancer. [] Further clinical trials are underway to explore its therapeutic potential in other diseases.

Q12: What is the current status of Trodusquemine as a potential therapeutic agent?

A: Trodusquemine is currently in various stages of preclinical and clinical development. While promising results have been observed in preclinical studies and early clinical trials, further research is needed to fully evaluate its safety and efficacy in humans. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1662422.png)

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)